Calcium Channel antagonist 1
Description
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 43067-01-2) is a 1,4-dihydropyridine (DHP) derivative characterized by a 2-chlorophenyl substituent at the 4-position and methyl ester groups at the 3- and 5-positions. This compound is structurally related to calcium channel blockers such as amlodipine, where it is listed as a related impurity (Amlodipine Related Compound C) . DHPs are renowned for their pharmacological versatility, including vasodilatory, antihypertensive, and anticancer activities. The 2-chloro substituent distinguishes it from common analogs with methyl, methoxy, or nitro groups, influencing both electronic and steric properties.
Properties
IUPAC Name |
dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-9-13(16(20)22-3)15(11-7-5-6-8-12(11)18)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIGLQUFMMOAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195673 | |
| Record name | Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43067-01-2 | |
| Record name | Amlodipine besilate impurity G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043067012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-CL-PH)-2,6-DIMETHYL-1,4-2H-PYRIDINE-3,5-DICARBOXYLIC ACID DIMETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIMETHYL 4-(2-CHLOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWR56J17GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2-chlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is obtained after purification steps such as recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
DHP derivatives are primarily recognized for their role as calcium channel blockers, particularly in the treatment of hypertension and angina. The compound's structure allows it to interact effectively with calcium channels in vascular smooth muscle and cardiac tissues.
Key Uses:
- Antihypertensive Agents : DHPs are widely used in the formulation of medications aimed at lowering blood pressure. They act by inhibiting calcium influx into cells, leading to vasodilation and reduced cardiac workload.
- Cardiovascular Health : Research indicates that DHPs can improve endothelial function and reduce oxidative stress, contributing to overall cardiovascular health .
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of DHPs. These compounds may help mitigate oxidative stress-related disorders by acting as hydrogen donors and reducing reactive oxygen species (ROS) levels.
Mechanism of Action:
- DHPs exhibit significant activity in inhibiting lipid peroxidation and reducing ROS levels when tested in vitro at concentrations exceeding 100 µM . This property makes them candidates for further development as antioxidant agents in both pharmaceutical and food industries.
Food Technology Applications
DHPs are being explored for their potential use as stabilizers in food technology. Their antioxidant properties can be harnessed to enhance the shelf-life of food products by preventing oxidative degradation.
Potential Benefits:
- Food Preservation : Incorporating DHPs into animal feed or food products could stabilize fats and oils, extending their usability without compromising quality .
- Nutritional Enhancements : The ability of DHPs to modulate oxidative stress may also contribute to improved nutritional profiles in food products by preserving essential nutrients .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of DHP:
Mechanism of Action
The mechanism of action of Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to various physiological effects such as vasodilation and reduced cardiac workload. This mechanism is particularly relevant in its potential use as a cardiovascular drug.
Comparison with Similar Compounds
Substituent Variations on the 4-Phenyl Ring
The 4-phenyl group in DHPs is a critical modulator of bioactivity. Key analogs and their substituent effects include:
Key Insights :
Ester Group Modifications
Ester groups at the 3- and 5-positions influence metabolic stability and lipophilicity:
Key Insights :
- Methyl esters in the target compound may confer greater metabolic stability compared to ethyl or dodecyl esters, which are prone to esterase-mediated hydrolysis .
- Bulky esters (e.g., NK-252’s bis[2-(5-ethylpyridyl)methyl] groups) enhance interaction with hydrophobic binding pockets in multidrug resistance proteins .
Pharmacological and Physicochemical Properties
Physicochemical Properties
- Solubility: Methyl esters and the 2-chloro group likely result in moderate aqueous solubility, intermediate between polar (e.g., 4-methoxy) and nonpolar (e.g., 4-methyl) analogs .
- Stability : The absence of carbamate groups (cf. ) suggests higher hydrolytic stability compared to carbamate-containing DHPs .
Biological Activity
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 43067-01-2) is a compound belonging to the dihydropyridine class, which is primarily known for its calcium channel blocking activity. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C17H18ClNO4
- Molecular Weight : 335.78 g/mol
- Structure : The compound features a dihydropyridine core with two methoxycarbonyl groups and a chlorophenyl substituent.
Calcium Channel Blockade
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate acts as a calcium channel antagonist. This mechanism is similar to that of other dihydropyridines like amlodipine, which is used in treating hypertension and angina. The compound’s interaction with voltage-gated calcium channels significantly affects calcium ion influx in cardiac and smooth muscle cells .
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antihypertensive Effects : By blocking calcium channels, it can lead to vasodilation and reduced blood pressure.
- Cardioprotective Properties : It may help in reducing myocardial oxygen demand by decreasing heart contractility and heart rate.
Study on Cellular Uptake
A study demonstrated the cellular uptake of dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate using confocal microscopy. The compound was observed to accumulate in cytoplasmic vesicles within living cells, suggesting its potential for targeted delivery in therapeutic applications .
Comparative Analysis with Other Dihydropyridines
In a comparative study of various dihydropyridine derivatives, dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibited superior selectivity for L-type calcium channels over other types. This selectivity is crucial for minimizing side effects associated with non-selective calcium channel blockers .
Data Table: Biological Activities of Dihydropyridine Derivatives
| Compound Name | Calcium Channel Activity | Antihypertensive Effect | Cardioprotective Effect |
|---|---|---|---|
| Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Yes | Yes | Yes |
| Amlodipine | Yes | Yes | Yes |
| Nifedipine | Yes | Yes | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
